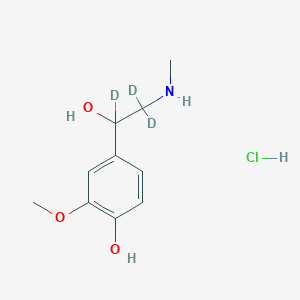
3-Butylphthalide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylphthalide-d3 is a deuterated form of butylphthalide, a compound primarily known for its neuroprotective properties. It is widely used in the treatment of ischemic stroke and other neurological disorders. The deuterated form, Butylphthalide-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butylphthalide due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butylphthalide-d3 typically involves the deuteration of butylphthalide. One common method is the catalytic hydrogenation of butylphthalide in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, using a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the butylphthalide molecule.
Industrial Production Methods
In an industrial setting, the production of Butylphthalide-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
化学反応の分析
Types of Reactions
Butylphthalide-d3 undergoes various chemical reactions, including:
Oxidation: Butylphthalide-d3 can be oxidized to form butylphthalide oxide.
Reduction: It can be reduced to form butylphthalide alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Butylphthalide oxide
Reduction: Butylphthalide alcohol
Substitution: Various substituted butylphthalide derivatives
科学的研究の応用
Butylphthalide-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its neuroprotective properties and potential therapeutic applications in treating ischemic stroke and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Butylphthalide-d3 involves multiple pathways:
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Anti-apoptotic: It prevents cell death by modulating apoptotic pathways.
Microcirculation Protection: Butylphthalide-d3 improves blood flow and protects against microvascular damage.
類似化合物との比較
Butylphthalide-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Butylphthalide: The non-deuterated form, widely used in clinical settings.
3-n-Butylphthalide: Another derivative with similar neuroprotective properties.
Dl-3-n-Butylphthalide: A racemic mixture used in various therapeutic applications.
Butylphthalide-d3 stands out due to its specific use in research and its ability to provide insights into the metabolic and pharmacokinetic profiles of butylphthalide.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3 |
InChIキー |
HJXMNVQARNZTEE-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1 |
正規SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



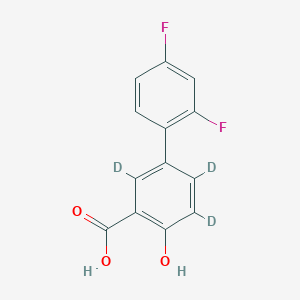
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
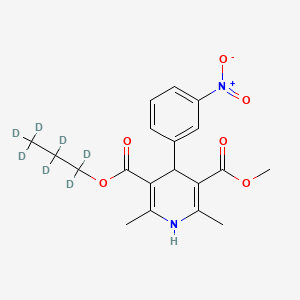
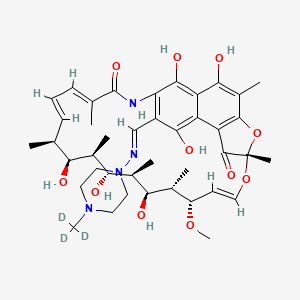

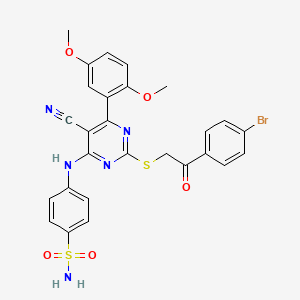
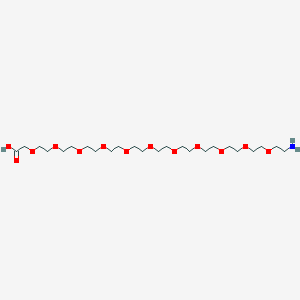


![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
